2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide” is a chemical compound that has been synthesized and characterized . It is an off-white solid .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was reported to be 68% . The melting point of the compound is 158–159°C .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H and 13C NMR spectrometry . The 1H NMR spectrum, δ, ppm: 6.72 d (1H, J = 7.7 Hz, CH, thiophene), 7.20 d (1H, J = 7.7 Hz, CH, thiophene), 7.55 d (2H, J = 8.0 Hz, CH, pyridine), 7.60 s (1H, CH, pyridine), 8.10 d. d (1H, J = 4.6, 4.5 Hz, pyridine), 8.31 s (1H, NH) . The 13C NMR spectrum, δ, ppm: 107.42, 122.85, 124.34, 124.64, 129.27, 138.17, 141.26, 144.75, 151.21, 159.72, 167.02 .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 158–159°C . The 1H and 13C NMR spectrometry data provide information about its molecular structure .Scientific Research Applications
Antitubercular Activity
Inhibition of ATP Synthase
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S2/c15-11-3-1-2-4-12(11)23(20,21)17-6-7-18-9-16-13-10(14(18)19)5-8-22-13/h1-5,8-9,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIVAWCJXPYCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide |
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